molecular formula C10H10O2S B14653850 4-(Phenylsulfanyl)oxolan-2-one CAS No. 52938-70-2

4-(Phenylsulfanyl)oxolan-2-one

Cat. No.: B14653850
CAS No.: 52938-70-2
M. Wt: 194.25 g/mol
InChI Key: RKNVHWSSVFDCIH-UHFFFAOYSA-N
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Description

4-(Phenylsulfanyl)oxolan-2-one is an organic compound that belongs to the class of oxolanes It features a phenylsulfanyl group attached to the oxolan-2-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Phenylsulfanyl)oxolan-2-one can be achieved through several methods. One common approach involves the reaction of oxolan-2-one with a phenylsulfanyl reagent under controlled conditions. For example, the reaction can be carried out using a base such as sodium hydride in an aprotic solvent like dimethylformamide. The reaction typically proceeds at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Phenylsulfanyl)oxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding oxolan-2-one.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce oxolan-2-one.

Scientific Research Applications

4-(Phenylsulfanyl)oxolan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Phenylsulfanyl)oxolan-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation or neuroprotection. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Phenylsulfanyl)oxolan-2-one is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-phenylsulfanyloxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2S/c11-10-6-9(7-12-10)13-8-4-2-1-3-5-8/h1-5,9H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKNVHWSSVFDCIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC1=O)SC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00511848
Record name 4-(Phenylsulfanyl)oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00511848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52938-70-2
Record name 4-(Phenylsulfanyl)oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00511848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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